2-bromo-N-(2-ethoxyethyl)acetamide
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Overview
Description
2-bromo-N-(2-ethoxyethyl)acetamide is an organic compound with the molecular formula C6H12BrNO2 It is a brominated acetamide derivative, which means it contains a bromine atom attached to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-ethoxyethyl)acetamide typically involves the bromination of N-(2-ethoxyethyl)acetamide. One common method is to react N-(2-ethoxyethyl)acetamide with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction proceeds as follows:
N-(2-ethoxyethyl)acetamide+Br2→this compound+HBr
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-ethoxyethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding N-(2-ethoxyethyl)acetamide.
Oxidation Reactions: Oxidation can lead to the formation of more complex derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of N-(2-ethoxyethyl)acetamide derivatives.
Reduction: Formation of N-(2-ethoxyethyl)acetamide.
Oxidation: Formation of oxidized acetamide derivatives.
Scientific Research Applications
2-bromo-N-(2-ethoxyethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-ethoxyethyl)acetamide involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. This property makes it useful in modifying biological molecules or synthesizing new compounds with desired properties.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-phenylacetamide
- 2-bromo-N-(2-methoxyethyl)acetamide
- 2-bromo-N-(2-hydroxyethyl)acetamide
Uniqueness
2-bromo-N-(2-ethoxyethyl)acetamide is unique due to the presence of the ethoxyethyl group, which imparts specific solubility and reactivity characteristics. This makes it distinct from other brominated acetamide derivatives and suitable for specialized applications.
Properties
IUPAC Name |
2-bromo-N-(2-ethoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO2/c1-2-10-4-3-8-6(9)5-7/h2-5H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDKXBADDOCHCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNC(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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